molecular formula C23H25N3O3S B3011523 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1203143-50-3

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B3011523
CAS No.: 1203143-50-3
M. Wt: 423.53
InChI Key: XHWPBEYOEZFSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted with an ethylsulfonyl group at the 1-position and a urea moiety linked to a naphthalen-1-ylmethyl group at the 6-position. The ethylsulfonyl group may enhance solubility and influence receptor interactions, while the naphthalene moiety could contribute to hydrophobic binding in biological systems.

Properties

IUPAC Name

1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-2-30(28,29)26-14-6-10-18-15-20(12-13-22(18)26)25-23(27)24-16-19-9-5-8-17-7-3-4-11-21(17)19/h3-5,7-9,11-13,15H,2,6,10,14,16H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWPBEYOEZFSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a synthetic compound that belongs to the class of substituted ureas. Its unique structure combines a tetrahydroquinoline core with an ethylsulfonyl group and a naphthalenylmethyl moiety, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. The tetrahydroquinoline core enhances binding affinity due to its ability to interact with hydrophobic regions in target proteins.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Studies suggest that derivatives of tetrahydroquinoline possess cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Compounds in this class have shown potential in modulating neurotransmitter systems, particularly serotonin (5-HT) receptors. This suggests a possible application in treating psychiatric disorders such as anxiety and depression .
  • Anti-inflammatory Properties : Some studies indicate that these compounds may reduce inflammation through the inhibition of pro-inflammatory cytokines and pathways.

Anticancer Research

A study published in Cancer Letters reported that tetrahydroquinoline derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC3). The compound induced apoptosis via the intrinsic pathway by activating caspases 3 and 9.

Neuropharmacological Studies

Research published in European Journal of Pharmacology evaluated the effects of similar compounds on anxiety-like behaviors in rodent models. The results indicated that these compounds could reduce anxiety levels significantly compared to control groups, possibly through 5-HT receptor modulation.

Anti-inflammatory Activity

In vitro studies have shown that related sulfonamide derivatives inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), suggesting a potential mechanism for their anti-inflammatory effects .

Comparative Analysis with Similar Compounds

A comparison of this compound with other related compounds highlights its unique properties:

Compound NameStructureBiological Activity
1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolineMethyl group instead of ethylModerate anticancer activity
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolineIsoquinoline coreNeuropharmacological effects
1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-olHydroxyl group instead of amineEnhanced solubility but reduced potency

Comparison with Similar Compounds

Structural and Functional Analogues

4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB)
  • Structure: Shares the tetrahydroquinoline core but substitutes the ethylsulfonyl and urea groups with a 2-cyanoethyl and diazenylbenzonitrile group.
  • Application : Used as a leveler in gold electrodeposition within ionic liquid electrolytes. Its adsorption behavior at Au electrodes has been studied via spectroelectrochemical methods (SFG/DFG spectroscopy) .
  • Key Difference : Unlike the target compound, CTDB lacks a urea group and instead employs a diazenyl linker, making it more suited for interfacial electrochemical processes than pharmacological applications.
Patent Examples (e.g., Example 1 and 24 from )
  • Structure: Example 1 includes a benzothiazolylamino-tetrahydroquinoline-thiazolecarboxylic acid hybrid, while Example 24 features a pyrido-pyridazine core with a benzothiazolylamino substituent.
  • Application: These compounds are described in pharmacological studies (e.g., Tables 1–5 in ), though specific data are unavailable. The absence of urea or sulfonyl groups in these examples highlights structural diversity in tetrahydroquinoline-based drug candidates .
  • Key Difference : The target compound’s urea and naphthalene substituents may offer distinct binding modes compared to the benzothiazole or pyridazine moieties in these analogues.
Urea Derivatives in Heterocyclic Systems (Heterocycles, 2005)
  • Structure : 2-(4-Phenyl-1H-1,2,3,4-tetrahydro-1,1,3,3-tetramethylnaphtho[1,2-a]pyrimidin-6-yl)-N,N,N-trimethyl-1-(2-oxoethyl)urea features a urea group attached to a naphthopyrimidine scaffold.
  • Key Difference: The naphthopyrimidine core and tetramethyl substituents contrast with the tetrahydroquinoline and ethylsulfonyl groups in the target compound, suggesting divergent reactivity and target affinity.

Comparative Analysis Table

Compound Core Structure Key Substituents Primary Application Reference
Target Compound 1,2,3,4-Tetrahydroquinoline Ethylsulfonyl, Naphthalen-1-ylmethyl urea Hypothesized pharmacological N/A
CTDB 1,2,3,4-Tetrahydroquinoline 2-Cyanoethyl, Diazenylbenzonitrile Gold electrodeposition
Patent Example 1 () 1,2,3,4-Tetrahydroquinoline Benzothiazolylamino, Thiazolecarboxylic acid Pharmacological (unspecified)
Urea Derivative (Heterocycles, 2005) Naphtho[1,2-a]pyrimidine Tetramethyl, Oxoethyl urea Synthetic exploration

Research Findings and Implications

  • Electrochemical vs. Pharmacological Focus : CTDB’s diazenyl group enables interfacial adsorption in electrochemistry, whereas the target compound’s urea and naphthalene groups align with drug-like properties (e.g., target binding, solubility) .
  • Substituent Impact: Sulfonyl and urea groups in the target compound may enhance metabolic stability and receptor affinity compared to cyanoethyl (CTDB) or benzothiazole (patent examples) substituents.
  • Data Gaps: No direct pharmacological data for the target compound are available in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.